molecular formula C7H11BF5K B13492212 Potassium (3,3-difluorocycloheptyl)trifluoroborate

Potassium (3,3-difluorocycloheptyl)trifluoroborate

Cat. No.: B13492212
M. Wt: 240.07 g/mol
InChI Key: PGPGDWMQEWDAOQ-UHFFFAOYSA-N
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Description

Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is an organoboron compound that features a trifluoroborate group attached to a difluorocycloheptyl ring. This compound is part of a class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3,3-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of a difluorocycloheptyl halide with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of potassium trifluoroborates, including potassium (3,3-difluorocycloheptyl)trifluoroboranuide, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium (3,3-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: It can be reduced to form boranes.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Potassium (3,3-difluorocycloheptyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as a precursor for the development of boron-containing drugs.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of potassium (3,3-difluorocycloheptyl)trifluoroboranuide involves the formation of a boron-carbon bond through the interaction of the trifluoroborate group with various electrophiles. This interaction facilitates the transfer of the boron moiety to the target molecule, enabling the formation of complex organic structures.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3,4-dichlorophenyltrifluoroborate
  • Potassium (3-chlorophenyl)trifluoroborate
  • Potassium (3,3-difluorocyclopentyl)trifluoroboranuide

Uniqueness

Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is unique due to its difluorocycloheptyl ring, which imparts distinct steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C7H11BF5K

Molecular Weight

240.07 g/mol

IUPAC Name

potassium;(3,3-difluorocycloheptyl)-trifluoroboranuide

InChI

InChI=1S/C7H11BF5.K/c9-7(10)4-2-1-3-6(5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1

InChI Key

PGPGDWMQEWDAOQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCCC(C1)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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